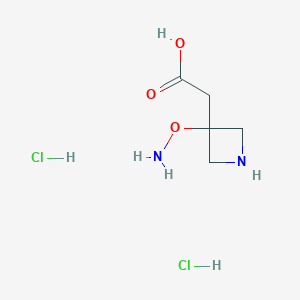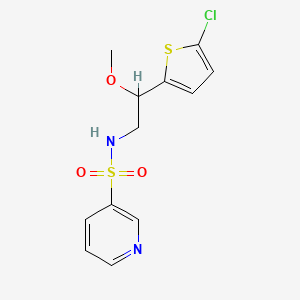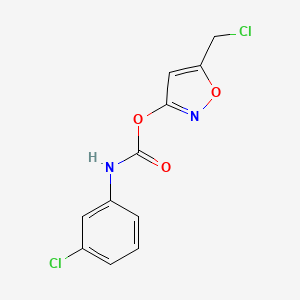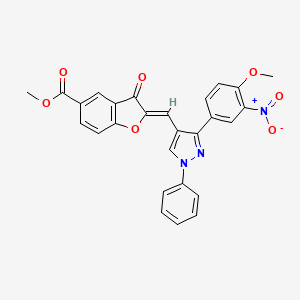
Tetrahydropyran-4-ylmagnesium chloride, 0.50 M in 2-MeTHF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tetrahydropyran-4-ylmagnesium chloride, commonly known as THP magnesium chloride, is an essential organometallic compound used in numerous scientific experiments. It is a solution with a concentration of 0.50 M in 2-MeTHF . The IUPAC name for this compound is chloro (tetrahydro-2H-pyran-4-yl)magnesium .
Molecular Structure Analysis
The molecular formula of Tetrahydropyran-4-ylmagnesium chloride is C5H9ClMgO . Its molecular weight is 144.88 . The InChI code for this compound is 1S/C5H9O.ClH.Mg/c1-2-4-6-5-3-1;;/h1H,2-5H2;1H;/q;;+1/p-1 .Physical And Chemical Properties Analysis
Tetrahydropyran-4-ylmagnesium chloride, 0.50 M in 2-MeTHF is a solution that should be stored in a refrigerator . It is shipped at room temperature .Scientific Research Applications
Synthesis of 1-(ω-mercaptoalkyl)-1,2-dihydrobuckminsterfullerenes
Tetrahydropyran-4-ylmagnesium chloride, when used as a Grignard reagent, facilitates the synthesis of 1-(ω-mercaptoalkyl)-1,2-dihydrobuckminsterfullerenes. This is achieved through the reaction with buckminsterfullerene (C60), demonstrating its utility in introducing ω-mercaptoalkyl chains to electrophiles. The process involves the preparation of ω-tetrahydropyran-2-ylsulfanylalkylmagnesium chlorides as useful reagents for this direct introduction, followed by the deprotection of the THP group with TFA to yield the final product (Kim, S. H., Lee, S. H., & Kang, S., 1998).
Environmentally Benign Synthesis Using 2-MeTHF
2-Methyl-tetrahydrofuran (2-MeTHF) serves as an environmentally friendly solvent derived from renewable resources. Its unique properties, such as low miscibility with water and remarkable stability, make it suitable for synthesis involving organometallics, organocatalysis, and biotransformations. The use of 2-MeTHF, in combination with tetrahydropyran-4-ylmagnesium chloride, aligns with the search for green chemistry solutions, providing excellent results and prospects in various synthetic procedures (Pace, V. et al., 2012).
Organic Material Synthesis
Selective magnesiation of 1,3-dithiole-2-thiones using a magnesium chloride derivative enables the preparation of fully functionalized tetrathiafulvalene derivatives with an extended π-system. This process facilitates the synthesis of new mono- and difunctionalized 1,3-dithiole-2-thione derivatives, contributing to advancements in organic materials technology (Nafe, J. & Knochel, P., 2015).
Polymer Surface Engineering
The synthesis of block polymers from tetrahydropyranyl methacrylate (THPMA) and fluorinated methacrylates demonstrates the influence of fluorinated side chains on polymer surface properties. By modifying the length and end group of the fluorinated side chain, researchers can significantly impact the surface tension and mechanical robustness of polymers, highlighting the versatility of tetrahydropyran derivatives in polymer science (Yang, S. et al., 2000).
properties
IUPAC Name |
magnesium;3,4,5,6-tetrahydro-2H-pyran-4-ide;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9O.ClH.Mg/c1-2-4-6-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUMQGSBTMPSOK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC[CH-]1.[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydropyran-4-ylmagnesium chloride, 0.50 M in 2-MeTHF | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2993493.png)
![N-cyclopentyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2993495.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2993500.png)

![2-(3,5-dimethoxyphenyl)-7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2993503.png)
![(E)-4-(Dimethylamino)-N-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]but-2-enamide](/img/structure/B2993505.png)


![(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2993508.png)

![1-(Oxolan-2-ylmethyl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea](/img/structure/B2993510.png)